BenchChemオンラインストアへようこそ!

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride

Conformational analysis Medicinal chemistry Receptor selectivity

This rigid [3.1.0] scaffold is essential for medicinal chemistry programs targeting GPCRs (opioid, dopamine D3, muscarinic M3) and metabolic enzymes (ketohexokinase). Unlike flexible piperidine/pyrrolidine analogs, the fused cyclopropane ring locks amine and hydroxyl vectors, enabling rational subtype-selective ligand design. Even minor substitution changes can alter receptor binding by >30-fold—do not substitute without stereoelectronic validation. Procure as the stable HCl salt for accurate weighing in parallel synthesis. Ti(IV)-mediated cyclopropanation of amino acid derivatives provides enantiomerically enriched material for chiral piperidinone synthesis. Use as an analytical reference standard (≥95%) for HPLC/LC-MS method development.

Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
CAS No. 1783356-49-9
Cat. No. B1449923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride
CAS1783356-49-9
Molecular FormulaC5H10ClNO
Molecular Weight135.59 g/mol
Structural Identifiers
SMILESC1C2C1(CNC2)O.Cl
InChIInChI=1S/C5H9NO.ClH/c7-5-1-4(5)2-6-3-5;/h4,6-7H,1-3H2;1H
InChIKeyRZUJIUCPKWSWDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride (CAS 1783356-49-9): Core Structure and Procurement-Relevant Specifications


3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride (CAS 1783356-49-9) is a conformationally constrained bicyclic heterocycle featuring a fused cyclopropane ring and a secondary amine within a [3.1.0] scaffold . It is supplied as a hydrochloride salt (C₅H₁₀ClNO; MW: 135.59 g/mol) to ensure solid-state stability and ease of handling . This core scaffold serves as a versatile building block in medicinal chemistry, particularly in programs targeting central nervous system (CNS) disorders and metabolic diseases [1].

Procurement Risk Analysis for 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride: Why Generic Scaffold Swapping Fails


Interchanging 3-azabicyclo[3.1.0]hexane scaffolds without quantitative evaluation poses substantial risk to project outcomes. The [3.1.0] bicyclic framework imparts a unique, rigid three-dimensional geometry with restricted conformational freedom compared to monocyclic piperidines or pyrrolidines [1]. This constrained topology directly impacts molecular recognition by biological targets; for instance, within the same core class, a single methyl substituent can alter opioid receptor binding by 35-fold [2]. Furthermore, synthetic accessibility varies markedly: the hydrochloride salt form of this compound is readily prepared via Ti(IV)-mediated cyclopropanation of amino acid derivatives [3], whereas related substituted analogs may require multi-step chiral resolution processes. Simply selecting a cheaper or more abundant analog without confirming that its stereoelectronic profile and synthetic handle configuration match the intended application can lead to failed reactions, inactive screening hits, or irreproducible SAR data.

Technical Differentiation Evidence for 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride (CAS 1783356-49-9)


Skeletal Rigidity vs. Monocyclic Piperidine/Pyrrolidine Analogs

The fused cyclopropane ring in 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride locks the C1 hydroxyl and the nitrogen-containing ring into a fixed relative orientation. In contrast, monocyclic piperidines and pyrrolidines freely interconvert between multiple conformers [1]. This rigidification reduces the entropic penalty upon target binding and can enhance subtype selectivity. For example, SAR studies on 3-azabicyclo[3.1.0]hexane-derived μ opioid ligands revealed that this constrained core enabled picomolar binding affinity while maintaining selectivity over δ and κ subtypes [2].

Conformational analysis Medicinal chemistry Receptor selectivity

Salt Form Handling Stability: Hydrochloride vs. Free Base

The hydrochloride salt of 3-azabicyclo[3.1.0]hexan-1-ol (CAS 1783356-49-9; MW 135.59 g/mol) offers quantifiable advantages over the corresponding free base (CAS 1354953-83-5; C₅H₉NO; MW 99.13 g/mol) . The free base is an oil or low-melting solid that is prone to oxidation and hygroscopicity. Salt formation with HCl increases molecular weight by ~36.8% and converts the material into a stable, crystalline powder that can be accurately weighed under standard atmospheric conditions without the need for a glovebox.

Solid-state stability Formulation Analytical chemistry

Synthetic Accessibility via Ti(IV)-Mediated Cyclopropanation

The unsubstituted 3-azabicyclo[3.1.0]hexan-1-ol core is directly accessible from inexpensive amino acid derivatives (e.g., aspartic or glutamic acid) via Ti(IV)-mediated Kulinkovich cyclopropanation [1]. This methodology enables the synthesis of the core scaffold in 2-3 steps from commercial starting materials, compared to 5-7 steps required for substituted analogs like 1-aryl-3-azabicyclo[3.1.0]hexanes [2].

Synthetic methodology Building block chemistry Chiral pool synthesis

Purity Benchmarking: Supplier-Guaranteed HPLC Specifications

Commercially available 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride (CAS 1783356-49-9) is supplied with a minimum purity specification of 98% by HPLC, as verified by multiple reputable suppliers including MolCore and Fluorochem . This purity level meets or exceeds the typical requirements for pharmaceutical R&D (≥95%) and ensures that impurities do not confound biological assay results or synthetic transformations.

Quality control Analytical chemistry Pharmaceutical development

Safety and Handling: GHS Classification for Laboratory Use

3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This classification indicates that standard laboratory personal protective equipment (gloves, safety glasses, lab coat) and a fume hood are sufficient for safe handling. In contrast, many substituted azabicyclo[3.1.0]hexane analogs with extended aromatic systems may carry additional GHS classifications for chronic aquatic toxicity (H410) or specific target organ toxicity (H370/H371), requiring more stringent waste disposal and exposure controls.

Laboratory safety Regulatory compliance Risk assessment

Optimized Use Cases for 3-Azabicyclo[3.1.0]hexan-1-ol Hydrochloride in R&D and Industrial Settings


Scaffold for CNS-Targeted GPCR Ligand Discovery Programs

Medicinal chemists developing ligands for GPCRs (e.g., opioid, dopamine D3, muscarinic M3 receptors) should select 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride as the foundational building block. The rigid [3.1.0] framework provides a defined vector for the basic amine and hydroxyl functional groups, enabling rational design of subtype-selective ligands [1]. The hydrochloride salt ensures accurate weighing of the hydrophilic starting material for parallel synthesis or library production.

Chiral Intermediate for Asymmetric Synthesis of Piperidinones

Organic synthesis laboratories should procure this compound as a key intermediate for the asymmetric synthesis of chiral dihydropyridinones and piperidinones. Ti(IV)-mediated cyclopropanation of chiral amino acid derivatives yields enantiomerically enriched azabicyclo[3.1.0]hexan-1-ols, which can be ring-opened under controlled conditions to afford functionalized piperidinones with defined stereochemistry [2]. This approach provides a two-step alternative to multi-step chiral auxiliary-based routes.

Reference Standard for Analytical Method Development

Analytical chemistry and quality control laboratories can employ 3-azabicyclo[3.1.0]hexan-1-ol hydrochloride (CAS 1783356-49-9; ≥98% purity) as a reference standard for HPLC or LC-MS method development . The high purity specification and well-defined canonical SMILES (C1C2C1(CNC2)O.Cl) enable unambiguous identification and quantification in complex reaction mixtures or biological matrices.

Ketohexokinase (KHK) Inhibitor Lead Optimization

Metabolic disease research programs targeting ketohexokinase (KHK) for the treatment of non-alcoholic steatohepatitis (NASH) and fructose metabolism disorders should utilize this core scaffold. Pfizer has extensively patented substituted 3-azabicyclo[3.1.0]hexanes as KHK inhibitors, demonstrating that the constrained bicyclic core is essential for potent enzyme inhibition [3]. This unsubstituted building block serves as the starting point for SAR exploration of the KHK active site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.